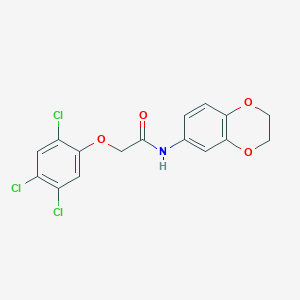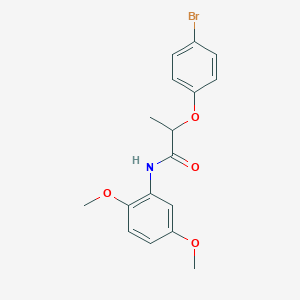![molecular formula C24H17Cl2NO4 B4113261 2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4113261.png)
2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide is a chemical compound that has garnered significant attention in the field of scientific research. It is commonly referred to as DCPP and is a synthetic derivative of coumarin, a natural compound found in several plants. DCPP has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various applications.
Wirkmechanismus
DCPP exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes involved in the production of inflammatory mediators, and inhibition of their activity leads to a reduction in inflammation. DCPP has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
DCPP has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. DCPP has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, DCPP has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of several diseases, including arthritis and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DCPP has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, and its purity can be easily verified using standard analytical techniques. Additionally, DCPP has been extensively studied, and its mechanism of action is well understood. However, DCPP has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the activity of natural compounds. Additionally, DCPP has been found to exhibit some toxicity, making it important to use appropriate safety measures when handling it.
Zukünftige Richtungen
There are several future directions for the study of DCPP. One potential direction is the development of DCPP-based enzyme inhibitors for the treatment of inflammatory diseases. Another potential direction is the development of DCPP-based antimicrobial agents. Additionally, DCPP may be further studied for its potential applications in cancer therapy. Finally, the synthesis of new derivatives of DCPP may lead to the development of compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, DCPP is a synthetic derivative of coumarin that has garnered significant attention in the field of scientific research. It exhibits several biochemical and physiological effects and has potential applications in various fields of research, including cancer therapy, antimicrobial agents, and enzyme inhibitors. DCPP has some advantages and limitations for lab experiments, and there are several future directions for its study. Overall, DCPP is a promising candidate for the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
DCPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. DCPP has also been found to inhibit the activity of certain enzymes, making it a promising candidate for the development of enzyme inhibitors. Additionally, DCPP has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of several diseases.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-oxochromen-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO4/c1-14(30-22-11-8-17(25)13-20(22)26)23(28)27-18-9-6-15(7-10-18)19-12-16-4-2-3-5-21(16)31-24(19)29/h2-14H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWSGEXXIPCBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)
![2-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4113200.png)



![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)
![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)
![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4113240.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)
![2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4113253.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4113273.png)
![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4113278.png)